High-Yielding Entry to Stereodefined β-Enaminones via Iron-Catalyzed Aminolysis
In a direct synthetic application study, 3-(1,3-dithian-2-yl)pentane-2,4-dione undergoes iron-catalyzed aminolysis with dimethylamine to afford the corresponding β-enaminone derivative in 93% isolated yield [1]. This performance is contextualized within a broader substrate scope where β-carbonyl 1,3-dithianes react with various amines to give products in yields ranging from 72% to 93%, with the target compound achieving the upper limit of this range. While a direct head-to-head comparison with the ylidene analog 3-(1,3-dithian-2-ylidene)pentane-2,4-dione is not provided, the fully saturated dithiane ring in the target compound prevents competing vinylogous reactivity, enabling cleaner aminolysis pathways and eliminating side reactions associated with the exocyclic double bond.
| Evidence Dimension | Synthetic yield in iron-catalyzed aminolysis to β-enaminone |
|---|---|
| Target Compound Data | 93% isolated yield (with dimethylamine) |
| Comparator Or Baseline | Other β-carbonyl 1,3-dithiane substrates in same study: yields 72–93%; structurally related ylidene analog yields not reported in this reaction class |
| Quantified Difference | Target compound achieves the highest reported yield (93%) within the substrate scope |
| Conditions | Iron(III) catalyst, dimethylamine, room temperature, solvent not specified in abstract |
Why This Matters
Procurement decisions for β-enaminone precursors should prioritize compounds demonstrating robust, high-yielding reactivity under mild catalytic conditions; 93% yield reduces waste and cost per gram of downstream product.
- [1] Wang, Y.; Bi, X.; Li, W.-Q.; Li, D.; Zhang, Q.; Liu, Q.; Ondon, B. S. Iron-Catalyzed Aminolysis of β-Carbonyl 1,3-Dithianes: Synthesis of Stereodefined β-Enaminones and 3,4-Disubstituted Pyrazoles. Organic Letters 2011, 13 (7), 1722–1725. View Source
